molecular formula C7H9FNOP B2812192 (5-Fluoropyridin-3-yl)dimethylphosphine oxide CAS No. 2490431-98-4

(5-Fluoropyridin-3-yl)dimethylphosphine oxide

Cat. No.: B2812192
CAS No.: 2490431-98-4
M. Wt: 173.127
InChI Key: BTJVNHHSEFVXPL-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-3-yl)dimethylphosphine oxide is a chemical compound with the molecular formula C7H9FNOP and a molecular weight of 173.12 g/mol It is characterized by the presence of a fluorine atom on the pyridine ring and a dimethylphosphine oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom . The reaction conditions often require a solvent like acetonitrile and a catalyst such as silver nitrate to facilitate the fluorination process.

Industrial Production Methods

Industrial production of (5-Fluoropyridin-3-yl)dimethylphosphine oxide may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-3-yl)dimethylphosphine oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while reduction can produce phosphines. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

(5-Fluoropyridin-3-yl)dimethylphosphine oxide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-3-yl)dimethylphosphine oxide involves its interaction with molecular targets through its fluorine and phosphine oxide groups. The fluorine atom can participate in hydrogen bonding and electrostatic interactions, while the phosphine oxide group can act as a ligand for metal ions. These interactions can modulate the activity of enzymes and other biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • (4-Fluoropyridin-3-yl)dimethylphosphine oxide
  • (5-Chloropyridin-3-yl)dimethylphosphine oxide
  • (5-Bromopyridin-3-yl)dimethylphosphine oxide

Uniqueness

(5-Fluoropyridin-3-yl)dimethylphosphine oxide is unique due to the presence of the fluorine atom at the 5-position of the pyridine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets or catalytic activity are desired .

Properties

IUPAC Name

3-dimethylphosphoryl-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FNOP/c1-11(2,10)7-3-6(8)4-9-5-7/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJVNHHSEFVXPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=CN=CC(=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FNOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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